molecular formula C6H4N2S2 B12361487 4aH-thieno[3,2-d]pyrimidine-4-thione

4aH-thieno[3,2-d]pyrimidine-4-thione

Cat. No.: B12361487
M. Wt: 168.2 g/mol
InChI Key: APYUBFXQKFAMGE-UHFFFAOYSA-N
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Description

4aH-thieno[3,2-d]pyrimidine-4-thione is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is a fused bicyclic system that is a bioisostere of purine bases, a property that allows it to interact with a wide range of enzymatic targets . This molecule is part of the broader thienopyrimidine family, which has demonstrated substantial potential in anti-infective and anticancer research . The 4-thione group is a key functional handle for further chemical modification, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. Research Applications: Thieno[3,2-d]pyrimidine derivatives have shown promising antiplasmodial activity against both the blood and liver stages of Plasmodium parasites, highlighting their potential as dual-stage antimalarial agents . Furthermore, this scaffold is under investigation as a novel therapeutic for tuberculosis. Specifically, thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd oxidase (Cyt-bd), a valuable target in Mycobacterium tuberculosis when used in combination with other agents targeting bacterial energy metabolism . In oncology, related thieno[3,2-d]pyrimidine analogs have been developed as potent colchicine-binding site inhibitors (CBSIs) that disrupt tubulin polymerization, demonstrating potent antiproliferative activity against various cancer cell lines and an ability to overcome multidrug resistance . Handling & Usage: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Properties

Molecular Formula

C6H4N2S2

Molecular Weight

168.2 g/mol

IUPAC Name

4aH-thieno[3,2-d]pyrimidine-4-thione

InChI

InChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H

InChI Key

APYUBFXQKFAMGE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2C1=NC=NC2=S

Origin of Product

United States

Preparation Methods

Cyclization of Aminothiophene Precursors

The foundational approach for constructing the thieno[3,2-d]pyrimidine scaffold involves cyclizing aminothiophene derivatives with thiourea or isothiocyanates. For example, methyl 3-aminothiophene-2-carboxylate reacts with alkyl- or arylisothiocyanates to form thiourea intermediates, which undergo cyclization under basic conditions to yield 3-R-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones. This method, demonstrated by Shestakov et al., achieves moderate to high yields (50–85%) and allows substitution at the N-3 position through variations in the isothiocyanate reactant.

Key Reaction Conditions

  • Solvent: Ethanol or DMF
  • Base: Triethylamine or potassium hydroxide
  • Temperature: Reflux (80–100°C)
  • Yield Range: 50–85%

Thionation of Pyrimidin-4-one Precursors

Thionation of pre-synthesized pyrimidin-4-ones using Lawesson’s reagent (LR) or phosphorus pentasulfide (P₂S₅) is a widely adopted strategy. For instance, thieno[3,4-d]pyrimidin-4(3H)-thione was synthesized by treating the corresponding pyrimidin-4-one with LR in toluene at 110°C for 3 hours. This method offers superior efficiency compared to P₂S₅, which requires prolonged reaction times (12+ hours) and higher temperatures.

Comparative Thionation Efficiency

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Lawesson’s Toluene 110 3 87
P₂S₅ Xylene 140 12 65

LR’s mechanism involves generating a reactive dithiophosphine ylide, which facilitates carbonyl-to-thiocarbonyl conversion via a thiaoxaphosphetane intermediate. This method preserves stereochemical integrity, making it preferable for optically active substrates.

Halogenation-Substitution Sequences

Chlorination of pyrimidine-diol intermediates followed by sulfur substitution provides an alternative route. Zhou et al. synthesized 2,4-dichlorothieno[3,2-d]pyrimidine by reacting thieno[3,2-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃). Subsequent treatment with sodium hydrosulfide (NaSH) or thiourea substitutes chlorine at C-4 with a thione group.

Representative Protocol

  • Chlorination: Thieno[3,2-d]pyrimidine-2,4-diol + POCl₃ → 2,4-dichlorothieno[3,2-d]pyrimidine (75% yield).
  • Substitution: 2,4-Dichloro derivative + NaSH → 4-thione product (60–70% yield).

Structural Characterization and Validation

Synthetic products are validated using NMR, HRMS, and IR spectroscopy. For example:

  • ¹H NMR: Thione protons resonate at δ 8.88 ppm (singlet).
  • IR: Thiocarbonyl (C=S) stretching appears at 1160–1180 cm⁻¹.
  • HRMS: Molecular ion peaks align with theoretical m/z values (e.g., C₆H₄N₂S₂: [M+H]⁺ = 169.01).

Challenges and Optimization

  • Regioselectivity: Competing reactions at C-2 vs. C-4 require careful control of stoichiometry and temperature.
  • Purification: Chromatography-free isolation is achievable via recrystallization from ethanol/chloroform mixtures.
  • Yield Enhancement: Catalytic Pd(PPh₃)₄ in Suzuki couplings improves aryl-substituted thione yields (67–80%).

Chemical Reactions Analysis

Types of Reactions: 4aH-thieno[3,2-d]pyrimidine-4-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of 4aH-thieno[3,2-d]pyrimidine-4-thione include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Scientific Research Applications

4aH-thieno[3,2-d]pyrimidine-4-thione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a photosensitizer for photodynamic therapy (PDT) due to its ability to generate singlet oxygen . This property makes it a promising candidate for the treatment of cancer and other diseases. Additionally, its incorporation into DNA and RNA sequences has been explored for targeted therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one

  • Molecular Formula : C₆H₄N₂OS
  • Key Features : Contains an oxo group (-C=O) at position 4 instead of a thione.
  • Synthesis : Synthesized via a three-step process involving substituted oxazine-diones, aromatic aldehydes, and benzylamine derivatives under basic conditions (yields: 46%–86%) .

1-(4-Chlorophenyl)-4,4,6-Trimethyl-3,4-dihydropyrimidine-2(1H)-thione

  • Molecular Formula : C₁₃H₁₅ClN₂S
  • Key Features : A dihydropyrimidine derivative with a chlorophenyl substituent and methyl groups.
  • Synthesis : Prepared via condensation of 4-chloroaniline, 4-methylpent-3-en-2-one, and potassium thiocyanate in acetone (62% yield) .
  • Pharmacological Activity : Exhibits antibacterial, anti-inflammatory, and calcium channel-blocking properties .
  • Structural Difference: The non-aromatic dihydropyrimidine ring adopts an envelope conformation, enhancing steric interactions compared to the planar thieno[3,2-d]pyrimidine system .

4-(3,4-Dimethoxyphenyl)-6-(Thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione

  • Molecular Formula : C₁₄H₁₂N₂S₂
  • Key Features : Features a dihydropyrimidine core with methoxy and thiophenyl substituents.
  • Synthesis: Formed via multi-component condensation, crystallized in ethanol (87% yield) .
  • Spectral Data : ¹³C NMR confirms the thione group (δ 176.2 ppm for C=S) .
  • Pharmacological Activity : Reported analgesic and antioxidative effects .

Thieno[3,4-d]pyrimidin-4(3H)-one

  • Molecular Formula : C₆H₄N₂OS
  • Key Features: Structural isomer of thieno[3,2-d]pyrimidine derivatives, with sulfur at position 3,4 instead of 3,2.
  • Applications : Used in synthesizing fused heterocycles like thiazolo-isoxazoles, indicating utility in medicinal chemistry .

Comparative Analysis Table

Compound Name Molecular Formula Core Structure Key Substituents Synthesis Yield Bioactivity Highlights
4aH-Thieno[3,2-d]pyrimidine-4-thione C₆H₄N₂S₂ Aromatic thieno-pyrimidine Thione at C4 N/A Not reported in evidence
Thieno[2,3-d]pyrimidin-4(3H)-one C₆H₄N₂OS Aromatic thieno-pyrimidine Oxo at C4 46%–86% Antitumor (MCF-7, A549)
1-(4-Chlorophenyl)-4,4,6-trimethyl-... C₁₃H₁₅ClN₂S Dihydropyrimidine Chlorophenyl, methyl 62% Antibacterial, anti-inflammatory
4-(3,4-Dimethoxyphenyl)-6-(thiophen-2-yl) C₁₄H₁₂N₂S₂ Dihydropyrimidine Methoxy, thiophenyl 87% Analgesic, antioxidative

Key Research Findings

Synthetic Flexibility: Thieno-pyrimidine derivatives are synthesized via diverse routes, including condensation (), multi-component reactions (), and oxazine-dione intermediates ().

Bioactivity Correlation: The presence of a thione group (vs.

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